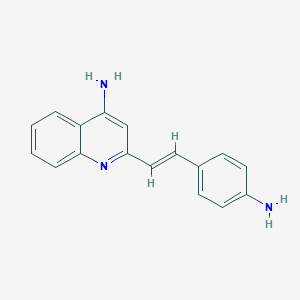

2-(4-Aminostyryl)quinolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

2-[(E)-2-(4-aminophenyl)ethenyl]quinolin-4-amine |

InChI |

InChI=1S/C17H15N3/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11H,18H2,(H2,19,20)/b10-7+ |

InChI Key |

XYYWQTBWIXUPCZ-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(C=C3)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(C=C3)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Aminostyryl Quinolin 4 Amine and Its Derivatives

Conventional Synthetic Approaches for 4-Aminoquinolines and Styrylquinolines

Conventional methods for synthesizing the core structures of 2-(4-Aminostyryl)quinolin-4-amine, namely the 4-aminoquinoline (B48711) and styrylquinoline scaffolds, have been well-established. These typically involve condensation reactions to form the styryl group and nucleophilic substitution for the amination of the quinoline (B57606) ring.

The formation of the styryl moiety at the 2- or 4-position of a quinoline ring is often achieved through condensation reactions. A common method is the Knoevenagel-type condensation of a methyl-substituted quinoline with an aromatic aldehyde. researchgate.net For instance, 2-methyl-4-styrylquinolines can be synthesized through the reaction of 2-methylquinolines with appropriate aromatic aldehydes, a reaction that can be catalyzed by indium trichloride (B1173362). researchgate.net Another established route is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminophenyl ketone with a compound containing a reactive methylene (B1212753) group. researchgate.netnih.gov This method has been successfully used to prepare 2-methyl-4-styrylquinoline derivatives from (2-aminophenyl)chalcones and acetone. researchgate.netnih.gov

Furthermore, the styrylquinoline scaffold can be constructed via Heck coupling reactions between haloquinolines and vinyl compounds, although this may require the use of heavy-metal catalysts. nih.gov The table below summarizes key condensation reactions for the formation of styrylquinolines.

Table 1: Condensation Reactions for Styrylquinoline Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Knoevenagel-type Condensation | 2-Methylquinoline (B7769805), Aromatic Aldehyde | Indium trichloride researchgate.net | 2-Styrylquinoline (B1231325) |

| Friedländer Annulation | (2-Aminophenyl)chalcone, Acetone | - | 2-Methyl-4-styrylquinoline researchgate.netnih.gov |

The introduction of an amino group at the 4-position of the quinoline ring is a crucial step in the synthesis of 4-aminoquinoline derivatives. The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) with an appropriate amine. nih.govnih.gov This reaction is typically performed by heating the 4-chloroquinoline with an excess of the amine, sometimes in a solvent like ethanol (B145695) or DMF at elevated temperatures. nih.gov

Several protocols exist for this amination under conventional heating. nih.gov One approach involves the direct coupling of 4-chloroquinoline with an alkylamine, which is more effective for alkylamines than anilines. nih.gov Another method utilizes aniline (B41778) hydrochloride to react with 4-chloroquinolines, yielding the desired 4-aminoquinoline in good yields. nih.gov The reaction of 4,7-dichloroquinoline (B193633) with mono or dialkylamines is also a common strategy. nih.gov

The following table outlines various conventional amination strategies for the quinoline-4-position.

Table 2: Conventional Amination of 4-Chloroquinolines

| Amine Source | Reaction Conditions | Quinoline Substrate |

|---|---|---|

| Alkylamine | Alcohol or DMF, T > 120°C, t > 24 h nih.gov | 4-Chloroquinoline nih.gov |

| Aniline Hydrochloride | - | 4-Chloroquinoline nih.gov |

| Mono/dialkyl amines | Neat, Reflux nih.gov | 4-Chloro-7-substituted-quinolines nih.gov |

Advanced and Green Synthesis Techniques

In recent years, more advanced and environmentally friendly synthetic methods have been developed for the preparation of 4-aminoquinoline and quinoline derivatives. These include microwave-assisted synthesis and metal-catalyzed coupling reactions.

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 4-aminoquinoline derivatives, offering advantages such as shorter reaction times, milder conditions, and often higher yields compared to conventional heating. nih.govnih.gov The microwave-assisted SNAr reaction of 4,7-dichloroquinoline with various amines, including primary and secondary alkylamines, anilines, and amino-N-heteroarenes, has been shown to produce 4-aminoquinolines in good to excellent yields (80-95%) within 20-30 minutes. nih.gov The choice of solvent can influence the reaction efficiency, with DMSO often being superior to ethanol or acetonitrile (B52724) at temperatures of 140°C or 180°C. nih.gov

A study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines (a related heterocyclic system) demonstrated that microwave irradiation in 2-propanol significantly reduced the reaction time to 20 minutes compared to 12 hours with classical heating. nih.gov Similarly, the cyclization step in the synthesis of 4-hydroxyquinolines, precursors to 4-chloroquinolines, has been successfully accelerated using microwave irradiation. ucsf.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives nih.gov

| Method | Reaction Time |

|---|---|

| Classical (Reflux) | 12 hours |

Metal-catalyzed reactions, particularly those involving palladium, have become indispensable for the synthesis of quinoline and its derivatives. These methods offer high efficiency and selectivity.

Palladium-catalyzed carbonylation reactions provide a versatile route to quinolinone structures, which can be further functionalized. For example, the palladium-catalyzed carbonylation of vinyl bromides bearing an internal amide group can yield quinolin-2(1H)-ones. nih.gov Another approach involves a palladium-catalyzed cascade reaction of isocyanides with enaminones to synthesize 4-aminoquinoline derivatives. nih.gov More recently, a novel palladium-catalyzed strategy involving aryl isocyanide insertion has been developed for the efficient synthesis of quinoline derivatives. rsc.org This method utilizes a palladium catalyst to activate C(sp²)–H bonds of aromatic substrates, followed by a [4 + 1] cyclization, streamlining the synthesis process. rsc.org

Metal-Catalyzed Coupling Processes for Quinoline Synthesis

Copper-Catalyzed Amine Introduction

Copper catalysis has emerged as a important tool for the introduction of amine functionalities into quinoline structures. An operationally simple and general method for the copper-catalyzed amination of β-C(sp²)–H bonds of benzoic acid derivatives has been reported, utilizing an aminoquinoline directing group. nih.gov This reaction can be effectively catalyzed by Cu(OAc)₂ or (CuOH)₂CO₃, with air serving as the terminal oxidant. nih.gov A key advantage of this method is its exceptionally broad scope with respect to the amine coupling partner. A wide variety of amines, including primary and secondary aliphatic and aromatic amines, as well as heterocycles like indoles, pyrazole (B372694), and carbazole, have been successfully coupled. nih.gov

In a different approach, Wu and coworkers developed a one-pot synthesis of 2,4-disubstituted quinolines using copper(II) catalysis. nih.gov This method involves the reaction of substituted anilines with dimethyl acetylenedicarboxylate (B1228247) in the presence of a Cu(OTf)₂ catalyst, affording the desired quinoline products in good to excellent yields with high regioselectivity. nih.gov The reaction proceeds through a regioselective cascade annulation involving enamine and propargylic imine intermediates. nih.gov

Furthermore, a highly efficient one-pot strategy for the direct amination of quinoline N-oxides has been achieved through a copper-catalyzed dehydrogenative C-N coupling. nih.gov This process yields 2-aminoquinolines in good to excellent yields and is notable for its simple system, high efficiency, and environmentally friendly conditions, as it proceeds at low temperatures without the need for ligands, additives, bases, or external oxidants. nih.gov

Nickel(II)-Catalyzed Dehydrogenative Synthesis of Aminoquinolines

Nickel(II) catalysts have proven effective in the dehydrogenative synthesis of aminoquinolines, offering an atom-economical and straightforward approach. A method utilizing well-defined, inexpensive, and easy-to-prepare singlet diradical Ni(II)-catalysts has been developed for the synthesis of various polysubstituted 2-aminoquinolines. acs.orgnih.govacs.org This biomimetic dehydrogenative condensation/coupling reaction proceeds in moderate to good yields from readily available starting materials. acs.orgnih.govacs.org

The substrate scope of this nickel-catalyzed dehydrogenative coupling is demonstrated by the reaction of 2-aminobenzyl alcohol with various substituted 2-phenylacetonitriles. acs.org For instance, acetonitriles bearing both electron-donating and electron-withdrawing groups are suitable, leading to the corresponding 2-aminoquinolines in yields ranging from 65% to 73%. acs.org Control experiments have provided insight into the reaction mechanism, suggesting a synergistic participation of the nickel center and the coordinated diamine ligands in the dehydrogenation of alcohols. acs.orgnih.govacs.org

Another environmentally benign, one-step synthesis of substituted quinoline derivatives involves the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones and secondary alcohols, catalyzed by a nickel complex with a tetraaza macrocyclic ligand. rsc.org This method produces a wide variety of substituted quinolines in high yields. rsc.org

Multi-Component Reactions for Diverse Quinoline Analogs

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of diverse quinoline analogs, allowing for the construction of complex molecular architectures in a single step from multiple starting materials. rsc.org These reactions are characterized by their high atom economy and the ability to introduce significant structural diversity into the final products. rsc.orgresearchgate.net Various named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of a wide range of quinoline scaffolds. rsc.org

The versatility of MCRs enables the incorporation of various functional groups and substitution patterns, making them a powerful tool for generating libraries of quinoline derivatives. rsc.org These reactions are often simple to perform and can lead to complex molecular structures in a single, efficient step. researchgate.net For example, a three-component reaction employing a 2-chloroquinoline-3-carbaldehyde, a cyclohexanedione, and a barbituric acid has been developed, providing high yields and a facile work-up. thieme-connect.com

Metal-Free Synthetic Approaches

In addition to metal-catalyzed methods, several metal-free synthetic approaches for the synthesis of quinoline derivatives have been developed. These methods offer the advantage of avoiding potential metal contamination in the final products. nih.gov

One such approach involves a facile functionalization of C(sp³)–H bonds and a tandem cyclization strategy to synthesize quinoline derivatives from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines. nih.gov This method is notable for its mild reaction conditions and excellent functional group tolerance. nih.gov

Another efficient, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds utilizes molecular iodine as a catalyst. nih.gov This pseudo three-component reaction of aryl amines and dimethyl/diethyl acetylenedicarboxylates proceeds with high regioselectivity and in good yields. nih.gov The use of a low-cost and eco-friendly catalyst makes this a particularly attractive method. nih.gov

Synthetic Strategies for Specific Structural Analogues (e.g., 2-Substituted Quinoline-4-amines)

The synthesis of specifically substituted quinoline analogues, such as 2-substituted quinoline-4-amines, often requires tailored synthetic strategies. These methods can involve the modification of existing quinoline frameworks or the construction of the quinoline ring from acyclic precursors.

A general method for the synthesis of 2,4-disubstituted quinoline derivatives involves a multi-step reaction sequence starting from the reaction of aniline with benzaldehyde (B42025) and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid. austinpublishinggroup.com This intermediate can then be converted to the corresponding acid chloride and subsequently reacted with a variety of aromatic amines to yield the target 2-phenylquinoline-4-aryl substituted carboxamides. austinpublishinggroup.com

The electrophilic cyclization of N-(2-alkynyl)anilines provides a route to a wide variety of substituted quinolines, including those with halogen, selenium, and sulfur substituents at the 3-position. nih.gov This 6-endo-dig cyclization proceeds under mild conditions and tolerates various functional groups. nih.gov

Furthermore, the synthesis of 2,4-diamino-quinoline derivatives has been described, for example, through the reaction of 2-(4-chlorobenzylamino)-4-chloroquinoline with various substituted secondary cycloamines. google.com This approach allows for the introduction of diverse substituents at the 4-position of the quinoline ring. google.com

A molecular hybridization approach has been employed to design and synthesize novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. rsc.org This strategy involves combining the 2-phenylquinoline (B181262) scaffold with 1,3,4-oxadiazole (B1194373) motifs to generate hybrid molecules with potential biological activity. rsc.org

Table of Research Findings on Synthetic Methodologies

| Methodology | Catalyst/Reagent | Key Features | Starting Materials | Product Type | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Amine Introduction | Cu(OAc)₂ or (CuOH)₂CO₃ | Aminoquinoline-directed C-H amination, uses air as oxidant. | Benzoic acid derivatives, various amines | β-Amino benzoic acid derivatives | nih.gov |

| Copper-Catalyzed Annulation | Cu(OTf)₂ | One-pot synthesis, high regioselectivity. | Substituted anilines, dimethyl acetylenedicarboxylate | 2,4-Disubstituted quinolines | nih.gov |

| Copper-Catalyzed Dehydrogenative Coupling | Copper catalyst | Direct amination of quinoline N-oxides, mild conditions. | Quinoline N-oxides, aliphatic amines | 2-Aminoquinolines | nih.gov |

| Nickel(II)-Catalyzed Dehydrogenative Synthesis | Singlet diradical Ni(II)-catalysts | Atom-economical, biomimetic. | 2-Aminobenzyl alcohol, 2-phenylacetonitriles | Polysubstituted 2-aminoquinolines | acs.orgnih.govacs.org |

| Nickel-Catalyzed Dehydrogenative Coupling | [Ni(MeTAA)] | Acceptorless, environmentally benign. | o-Aminobenzyl alcohols, ketones/secondary alcohols | Substituted quinolines | rsc.org |

| Multi-Component Reaction | Various (e.g., DABCO) | High atom economy, structural diversity. | Multiple simple precursors | Diverse quinoline analogs | rsc.orgresearchgate.netthieme-connect.com |

| Metal-Free C-H Functionalization | None | Tandem cyclization, mild conditions. | 2-Styrylanilines, 2-methylquinolines | Functionalized quinolines | nih.gov |

| Metal-Free Pseudo Three-Component Reaction | Molecular Iodine | Eco-friendly, high regioselectivity. | Aryl amines, acetylenedicarboxylates | Quinoline-2,4-dicarboxylates | nih.gov |

| Multi-step Synthesis | Various | Stepwise construction for specific substitution. | Aniline, benzaldehyde, pyruvic acid | 2-Phenylquinoline-4-aryl carboxamides | austinpublishinggroup.com |

| Electrophilic Cyclization | ICl, I₂, Br₂, etc. | Introduces halo-, seleno-, or sulfo- groups. | N-(2-Alkynyl)anilines | 3-Substituted quinolines | nih.gov |

Spectroscopic and Structural Elucidation of 2 4 Aminostyryl Quinolin 4 Amine

Characterization Techniques for Structural Confirmation

A combination of spectroscopic and spectrometric methods is employed to elucidate the structure of 2-(4-Aminostyryl)quinolin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy provides information on the number and types of protons in a molecule. In the context of quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in related quinoline structures, proton signals for the quinoline moiety can be observed at specific chemical shifts, such as doublets of doublets for H-8 and H-5, and doublets of doublets of doublets for H-7, H-6, and H-3. mdpi.com The protons of the methylene (B1212753) group in a side chain can appear as a singlet. mdpi.com

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and bonding environment. For example, in a related 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon attached to the amino group (C4) and the C2 carbon show signals around 159.8 ppm, while another carbon in the quinoline ring system (C5) can be observed at approximately 160.9 ppm. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3500-3400 cm⁻¹. libretexts.org Additionally, the N-H bending vibration for primary amines is observed between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for aromatic amines are usually found in the 1335-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com The spectrum would also feature bands corresponding to the C=C stretching of the aromatic rings and the styryl double bond, as well as C-H stretching and bending vibrations. In similar quinoline derivatives, a characteristic C=O stretching for a conjugated ketone can be seen at 1674 cm⁻¹. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. This technique is invaluable for confirming the molecular formula of a compound. For a related compound, 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, HRMS analysis was used for characterization. mdpi.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The spectrum of this compound is expected to show distinct absorption maxima (λmax) due to the extended π-system of the styrylquinoline core. Quinoline derivatives are known to absorb in the UV-Vis range, and the specific wavelengths of absorption are influenced by the substituents and the solvent. researchgate.net For instance, some quinoline derivatives show absorption in the range of 280 to 510 nm. researchgate.net The amino and styryl groups are expected to cause a bathochromic (red) shift in the absorption bands compared to the parent quinoline molecule.

Solid-State Structural Analysis

While solution-state techniques provide invaluable data, solid-state analysis is crucial for understanding the molecule's structure in its crystalline form.

Investigation of Geometric Isomerism (E/Z Configuration of Styryl Linker)

The carbon-carbon double bond in the styryl linker of this compound presents the potential for geometric isomerism, specifically the E (entgegen) and Z (zusammen) configurations. The E isomer would feature the quinoline and aminophenyl groups on opposite sides of the double bond, while the Z isomer would have them on the same side.

An investigation into the geometric isomerism of this compound would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to determine the coupling constants of the vinylic protons, or crystallographic analysis to definitively establish the spatial arrangement of the substituents around the double bond. However, specific studies detailing such an investigation for this compound could not be located. Therefore, it is not possible to confirm which isomer is preferentially formed during synthesis or if a mixture of both is obtained.

Computational and Theoretical Investigations of 2 4 Aminostyryl Quinolin 4 Amine

Molecular Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior and physical properties. A detailed analysis of the molecular orbitals and electronic transitions of 2-(4-Aminostyryl)quinolin-4-amine is essential for understanding its reactivity and potential applications.

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial in determining the chemical reactivity of a molecule. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The spatial distribution of the HOMO and LUMO in this compound can be visualized using molecular orbital plots. For styrylquinoline derivatives, the HOMO is often localized on the electron-rich aminostyryl portion of the molecule, while the LUMO is typically found on the electron-deficient quinoline (B57606) ring system. mdpi.com This distribution suggests that the molecule can participate in intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. scirp.org A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower kinetic stability. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -5.98 |

| HOMO | -5.25 |

| LUMO | -1.85 |

| LUMO+1 | -1.12 |

Note: The values in this table are illustrative and based on typical results for similar styrylquinoline derivatives. Actual experimental or more advanced computational values may differ.

Time-dependent DFT (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. For this compound, TD-DFT calculations can identify the energies and characteristics of electronic transitions, providing insight into its photophysical properties. These calculations can reveal the nature of the transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different moieties.

Transition state modeling can be used to investigate the energy barriers and pathways of chemical reactions involving this compound. By locating the transition state structures, which represent the highest energy point along a reaction coordinate, chemists can understand the kinetics and mechanisms of various transformations.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are particularly valuable in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or nucleic acid.

For this compound, molecular docking studies can be performed to explore its potential as an inhibitor of various enzymes or receptors. nih.gov For instance, styrylquinoline derivatives have been investigated as potential anticancer agents, and docking studies can help identify their binding sites on target proteins like kinases or DNA. researchgate.net The process involves generating a three-dimensional model of the ligand and the target receptor and then using a scoring function to evaluate the different possible binding poses.

The results of molecular docking can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. scholarsresearchlibrary.com This information can guide the design of new derivatives with improved binding affinity and selectivity.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS76, MET104, ASP161 |

| Type of Interactions | Hydrogen bond with LYS76, Hydrophobic interaction with MET104, Pi-pi stacking with a Phenylalanine residue |

Note: The values in this table are illustrative and based on typical results for the docking of small molecules to protein kinases. The specific protein target and interacting residues are hypothetical.

Protein-Ligand Interaction Modeling (e.g., PBP2a docking)

Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. In the context of antibacterial research, Penicillin-Binding Protein 2a (PBP2a) is a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.govnih.gov Docking studies of quinoline derivatives with PBP2a can, therefore, provide valuable information about their potential as antibacterial agents.

While specific docking studies for this compound with PBP2a are not extensively documented in the reviewed literature, the methodology is well-established for similar compounds. Such studies typically involve preparing the three-dimensional structures of both the ligand (this compound) and the protein (PBP2a). The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity.

For instance, studies on other small molecules targeting PBP2a have shown that interactions such as hydrogen bonds and hydrophobic interactions are critical for binding. nih.govnih.gov A molecular docking simulation of this compound would aim to identify similar interactions. The results would likely be presented in a table format, detailing the types of interactions and the amino acid residues involved.

Illustrative Example of Docking Results:

| Interaction Type | Amino Acid Residue |

| Hydrogen Bond | THR216 |

| Hydrophobic | MET239 |

| Hydrophobic | ILE293 |

| Pi-Alkyl | ALA219 |

Note: This table is illustrative and based on typical interactions observed in PBP2a docking studies, not specific to this compound.

Prediction of Binding Modes and Affinities

Beyond just identifying potential interactions, computational models can predict the most stable binding poses (modes) of a ligand within a protein's active site and estimate the binding affinity, often expressed as a binding energy value in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.

For quinoline derivatives, docking studies against various protein targets have been performed. For example, research on quinoline derivatives as potential anti-malarial agents involved docking against dehydrogenase inhibitors, revealing binding affinities ranging from -5.1 to -6.9 kcal/mol. researchgate.net Another study on quinoline derivatives as P-glycoprotein inhibitors reported binding energies as high as -9.22 kcal/mol. nih.gov

In a hypothetical study of this compound, multiple binding poses would be generated and ranked based on their predicted binding affinities. This information is crucial for understanding the structural basis of its potential biological activity and for designing more potent derivatives.

Illustrative Binding Affinity Predictions for Different Poses:

| Pose | Binding Affinity (kcal/mol) |

| 1 | -7.5 |

| 2 | -7.2 |

| 3 | -6.8 |

| 4 | -6.5 |

Note: This table is a hypothetical representation of predicted binding affinities for this compound to illustrate the concept.

Simulation of Optical Properties and Photophysical Mechanisms

Computational chemistry plays a significant role in understanding the optical and electronic properties of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to simulate properties such as UV-visible absorption spectra, frontier molecular orbitals (HOMO and LUMO), and nonlinear optical (NLO) properties. nih.govresearchgate.net

For quinoline derivatives, computational studies have been used to calculate their electronic and nonlinear optical properties. researchgate.net These studies often reveal large average polarizability and first molecular hyperpolarizabilities, suggesting their potential in optoelectronic and photonic applications. researchgate.net Simulations of the UV-visible spectra for related quinoline compounds have shown absorption peaks that are then compared with experimental data. nih.gov

A computational investigation into the optical properties of this compound would likely involve:

Geometry Optimization: Finding the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the molecule's electronic transitions and reactivity.

UV-Visible Spectrum Simulation: Using TD-DFT to predict the absorption wavelengths and oscillator strengths, which correspond to the peaks in the experimental UV-Vis spectrum.

Illustrative Simulated Optical Properties:

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.3 eV |

| Major Absorption Peak (λmax) | 380 nm |

Note: This table presents hypothetical simulated optical property data for this compound for illustrative purposes.

These simulations provide a theoretical foundation for understanding the photophysical mechanisms of the molecule, such as the nature of its electronic excitations and how it dissipates energy after absorbing light. This is particularly relevant for applications in areas like fluorescent probes and photosensitizers.

Biological Activities and Research Applications of 2 4 Aminostyryl Quinolin 4 Amine

Antimicrobial Activities

Derivatives of 2-styrylquinoline (B1231325) have demonstrated a wide spectrum of antimicrobial activities, showing potential as antibacterial, antifungal, and antiprotozoal agents.

Antibacterial Efficacy (e.g., against MRSA)

The emergence of multidrug-resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibacterial agents. Research has shown that 2-styrylquinoline derivatives possess significant antibacterial properties.

A series of 2-styrylquinolines were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org Several compounds in this series exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 31.2 μg/ml against various bacterial strains. rsc.org Notably, certain derivatives were found to be as effective as the standard drug ciprofloxacin (B1669076) against Micrococcus luteus, Klebsiella planticola, and Staphylococcus aureus. rsc.org Furthermore, one derivative displayed bactericidal activity superior to ciprofloxacin, with a Minimum Bactericidal Concentration (MBC) of 0.9 μg/ml against both M. luteus and K. planticola. rsc.org The compounds also showed an ability to inhibit biofilm formation. rsc.org

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have also been investigated for their antibacterial effects. nih.govmdpi.com Some of these compounds displayed good activity against Staphylococcus aureus, with one derivative showing a MIC value of 64 μg/mL. mdpi.com Another derivative was most active against Escherichia coli with a MIC of 128 μg/mL. mdpi.com The introduction of a triazole ring into the quinolone structure has been shown to enhance anti-MRSA activity, with one such compound demonstrating a potent MIC value of 0.5 µg/mL. nih.gov

Interactive Table: Antibacterial Activity of 2-Styrylquinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Styrylquinoline derivative 9j | Micrococcus luteus | 1.9 | rsc.org |

| 2-Styrylquinoline derivative 9j | Klebsiella planticola | 1.9 | rsc.org |

| 2-Styrylquinoline derivative 9k | Staphylococcus aureus | 1.9 | rsc.org |

| 2-Phenyl-quinoline-4-carboxylic acid derivative 5a₄ | Staphylococcus aureus | 64 | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivative 5a₇ | Escherichia coli | 128 | mdpi.com |

Antifungal Properties

Styrylquinolines are recognized for their antifungal capabilities. nih.gov Their mechanism of action has been suggested to involve metal complexation. nih.gov Studies on novel styrylquinoline structures have been conducted to verify their antifungal activity against Candida albicans. nih.gov The combination of these compounds with fluconazole, a common antifungal drug, has revealed synergistic interactions that are dependent on the specific substitution pattern of the styrylquinoline. nih.gov This suggests that these compounds could potentially be used to enhance the efficacy of existing antifungal treatments. nih.gov

Antiprotozoal Activities (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

Quinolines, particularly 4-aminoquinolines, are a well-established class of antimalarial drugs. nih.govslideshare.net Research into novel derivatives continues in an effort to combat drug-resistant strains of parasites.

Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have been synthesized and tested for their in vitro activity against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov While their activity against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) was moderate, their antiplasmodial activity was highly promising. nih.gov Several of these new compounds demonstrated activity in the low nanomolar range against both sensitive and resistant P. falciparum strains, with a much smaller decrease in activity against the resistant strain compared to chloroquine (B1663885). nih.gov

Hybrid molecules combining the 4-aminoquinoline (B48711) core with other pharmacophores, such as 2-aminopyrimidine, have been developed to overcome drug resistance. nih.gov One such hybrid compound exhibited a very low IC50 value of 3.6 nM against a chloroquine-resistant strain of P. falciparum, making it significantly more potent than chloroquine. nih.gov

Anticancer Research

The 4-aminoquinoline scaffold is not only a cornerstone of antimalarial drugs but has also been investigated for its potential as an anticancer agent. nih.govnih.gov Chloroquine itself has been studied for its ability to enhance the effects of cancer therapies. nih.gov

A series of synthesized 4-aminoquinoline derivatives were evaluated for their cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-468). nih.gov Several of these compounds showed significant cytotoxicity, with some exhibiting GI50 (50% growth inhibition) values in the range of 7.35–8.73 μM. nih.gov One derivative, in particular, was found to be more potent than chloroquine against MDA-MB-468 cells. nih.gov

Research into 2-styrylquinoline derivatives has also revealed their potential as antitumor agents. nih.gov A series of these compounds were tested against human hepatocellular carcinoma (HepG2) and human colorectal carcinoma (HCT116) cell lines. nih.gov Several derivatives exhibited high antitumor activity, with IC50 values ranging from 7.7 to 14.2 µg/ml, comparable to the reference drugs 5-fluorouracil (B62378) and afatinib. nih.gov Some of these compounds were also found to be moderate inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Interactive Table: Anticancer Activity of Quinoline (B57606) Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| 4-Aminoquinoline derivative | MDA-MB-468 | 7.35–8.73 μM | nih.gov |

| 2-Styrylquinoline derivative 3a | HepG2 | 7.7 µg/ml | nih.gov |

| 2-Styrylquinoline derivative 4a | HCT116 | 9.8 µg/ml | nih.gov |

Antiviral Research (e.g., Anti-HIV-1 Activity)

The quinoline scaffold has also been explored for its antiviral properties, including activity against the Human Immunodeficiency Virus type 1 (HIV-1).

A study involving the synthesis of thirty-eight 2-(aryl or heteroaryl)quinolin-4-amines demonstrated that some of these derivatives exhibit anti-HIV-1 activity at a concentration of 1 microM with low cellular toxicity. nih.gov The most active and least toxic compounds in this series were derivatives of 2-(3-pyridyl)quinoline. nih.gov

More recently, 4-phenylquinoline-8-amine (PQA) was identified as a potential latency-reversing agent (LRA) in the context of HIV-1. nih.gov LRAs are being investigated as part of a "shock and kill" strategy to eradicate the latent HIV-1 reservoirs that persist despite antiretroviral therapy. nih.gov PQA was shown to induce HIV-1 reactivation from latency, particularly in combination with other agents, and also induced the death of latently infected cells. nih.gov

Neuroprotective Research and Amyloid Staining Applications

While specific research on the neuroprotective effects of 2-(4-aminostyryl)quinolin-4-amine is limited, related compounds have been used in the context of neurodegenerative diseases, primarily for their ability to stain amyloid plaques. Amyloid plaques, which are characteristic of Alzheimer's disease, are composed of aggregated amyloid-beta peptides with a β-pleated sheet structure.

Histological stains such as Thioflavin S are commonly used to detect amyloid deposits in tissue. nih.gov These dyes bind to the β-pleated sheet conformation of amyloid fibrils. nih.gov The structural similarities between styryl-containing compounds and Thioflavin S suggest that derivatives of 2-styrylquinoline could potentially be developed as imaging agents for amyloid plaques in the brain.

Studies Related to Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Protein misfolding diseases, such as Alzheimer's, are characterized by the conformational change of normally soluble proteins into toxic, aggregated forms rich in β-sheets. nih.gov Alzheimer's disease is histopathologically marked by the presence of amyloid plaques, primarily composed of aggregated amyloid-β (Aβ) peptides, and neurofibrillary tangles. nih.gov Consequently, molecules that can inhibit this aggregation process or interact with the resulting plaques are of significant scientific interest.

Research into 2-arylethenylquinoline derivatives, a category that includes this compound, has identified them as potential multi-target agents for Alzheimer's disease. nih.govnih.gov Studies on a series of 4-flexible amino-2-arylethenylquinoline derivatives demonstrated that these compounds could exhibit strong inhibition of self-induced Aβ₁₋₄₂ aggregation. nih.gov The introduction of a flexible amino group at the 4-position of the quinoline ring was found to be a key structural feature for this activity. nih.gov One of the optimized compounds from this series showed an Aβ₁₋₄₂ aggregation inhibition ratio of 95.3% at a 20 μM concentration. nih.gov Furthermore, this compound demonstrated the ability to disassemble pre-formed Aβ₁₋₄₂ fibrils and showed neuroprotective effects against Aβ₁₋₄₂-induced toxicity in SH-SY5Y neuroblastoma cells. nih.govnih.gov

Another closely related compound, (E)-6-Methyl-4′-amino-2-styrylquinoline, has also been identified as a potent inhibitor of Aβ self-aggregation in vitro. nih.gov These findings underscore the potential of the 4-amino-2-styrylquinoline scaffold as a basis for developing therapeutic agents against Alzheimer's disease.

Staining of Aβ Amyloid Plaques

The ability to visualize Aβ plaques is crucial for the diagnosis and study of Alzheimer's disease. nih.gov Fluorescent compounds that can cross the blood-brain barrier and selectively bind to these plaques are valuable tools for this purpose. Thioflavin-S is a benchmark dye used for the histological staining of amyloid plaques. nih.gov

Derivatives of styrylquinoline have shown promise as probes for imaging Aβ plaques. researchgate.net The compound (E)-6-Methyl-4′-amino-2-styrylquinoline, for instance, has been shown to interact with Aβ fibrils, staining them with high selectivity. nih.govresearchgate.net Upon binding to aggregated Aβ₄₂, this molecule exhibits a significant blue shift (hypsochromic shift) in its fluorescence emission, moving from 528 nm to 490 nm, along with an increase in fluorescence intensity. nih.gov This change is attributed to the molecule entering the lower dielectric constant environment of the amyloid fibril. nih.gov This property makes it a potential "theranostic" agent, capable of both diagnosing and treating protein misfolding diseases. nih.gov

The table below summarizes the Aβ aggregation inhibition activity for a key 4-flexible amino-2-arylethenylquinoline derivative as reported in the literature.

| Compound | Concentration (μM) | Aβ₁₋₄₂ Aggregation Inhibition (%) | Fibril Disassembly (%) |

| Compound 6b₁ | 20 | 95.3 | 64.3 |

| Data derived from a study on 4-flexible amino-2-arylethenylquinoline derivatives. nih.gov |

Development and Application as Fluorescent Probes in Biological Systems

General Principles and Utility of Small-Molecule Fluorescent Probes

Small-molecule fluorescent probes are powerful tools used in chemical biology to visualize and study biological events with high precision. nih.gov These synthetic molecules typically consist of a fluorophore (the light-emitting part), a linker, and a recognition site that interacts with a specific target analyte. Their small size is advantageous as it minimizes perturbation to the native biological system being studied. nih.gov

The utility of these probes stems from their ability to change their fluorescence properties—such as intensity, wavelength, or lifetime—in response to a specific event, like binding to a target molecule or a change in the local environment (e.g., pH, polarity). rsc.org Key mechanisms that govern the function of fluorescent probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). rsc.org These mechanisms allow for the rational design of probes that can detect specific ions, enzymes, or cellular conditions with high sensitivity and selectivity. rsc.orgmdpi.com

pH Sensing Probes

While specific studies detailing the use of this compound as a pH probe were not identified, the broader aminoquinoline scaffold has been successfully employed in the design of fluorescent pH sensors. For example, a sensor based on the compound 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol was developed as a colorimetric and fluorescent probe for detecting low pH environments. This demonstrates the utility of the quinoline core in creating molecules responsive to pH changes. These probes are valuable because pH is a fundamental parameter that varies between different cellular compartments and plays a crucial role in processes like enzyme activity, cell growth, and endocytosis.

Ratiometric fluorescent probes offer a significant advantage for quantitative measurements in biological systems. Unlike probes that rely on a change in fluorescence intensity at a single wavelength, ratiometric probes exhibit a shift in either their excitation or emission spectrum in response to pH changes. By taking the ratio of the fluorescence intensities at two different wavelengths, measurements become largely independent of variables that can affect single-wavelength probes, such as probe concentration, photobleaching, and instrument sensitivity. This self-calibrating feature leads to more accurate and reliable pH mapping within cells and organelles.

Fluorescent probes are indispensable tools for imaging pH within living cells, offering high spatial and temporal resolution with minimal invasion. Probes designed for intracellular pH imaging must be able to permeate the cell membrane and often need to target specific organelles, which have distinct pH values. For instance, the cytosol is typically near-neutral (pH ~7.2), while lysosomes are acidic (pH ~4.5-5.0). A biocompatible aminoquinoline-based sensor has been shown to be effective in discriminating between normal and cancer cells by detecting alterations in pH, highlighting the potential for such probes in biomedical applications.

Viscosity Imaging Probes for Subcellular Organelles

The measurement of viscosity within subcellular organelles is crucial for understanding cellular function and disease pathology. Fluorescent molecular rotors, whose fluorescence properties change in response to the viscosity of their microenvironment, are valuable tools for these measurements. Quinoline derivatives are a class of compounds that have been explored for this purpose.

Research has been conducted on two-photon fluorescent probes based on a quinoline scaffold, designated as QL and QLS, for imaging viscosity in the lysosomes and mitochondria of living HeLa cells. nih.govnih.gov These probes have demonstrated sensitivity to changes in viscosity. As the viscosity of the environment increases, the fluorescence of these probes is significantly enhanced.

In experimental settings, the fluorescence quantum yield of the lysosome-targeting probe QL and the mitochondria-targeting probe QLS was observed to increase by 28-fold and 37-fold, respectively, as the viscosity increased from 2.55 to 1150 cP. nih.govnih.gov Correspondingly, their effective two-photon absorption cross-section was enhanced by 15-fold and 16-fold. nih.govnih.gov

Utilizing fluorescence lifetime imaging (FLIM) with these probes, researchers have been able to measure the viscosity within these specific organelles. The measured viscosity in lysosomes of living HeLa cells ranged from 100.76 to 254.74 cP, while in mitochondria, it ranged from 92.21 to 286.79 cP. nih.govnih.gov This type of data is instrumental in studying diseases associated with abnormal cellular viscosity.

Table 1: Performance of Quinoline-Based Viscosity Probes QL and QLS

| Probe | Target Organelle | Fluorescence Quantum Yield Increase | Two-Photon Absorption Cross-Section Enhancement | Measured Viscosity Range (cP) in HeLa Cells |

|---|---|---|---|---|

| QL | Lysosome | 28-fold | 15-fold | 100.76 - 254.74 |

Note: The specific chemical structures of QL and QLS to confirm them as derivatives of this compound are not available in the referenced literature.

Probes for Specific Biological Targets (e.g., GPR35)

G protein-coupled receptor 35 (GPR35) is a receptor implicated in various physiological processes and is a potential therapeutic target. nih.gov The development of fluorescent probes for GPR35 is crucial for studying its function and for drug discovery.

However, based on available research, there is no specific information linking this compound to the development of probes for GPR35. Studies on fluorescent probes for GPR35 have described molecules based on different chemical scaffolds, such as a BODIPY fluorophore conjugated to a known GPR35 agonist, DQDA. nih.govacs.org

Mechanistic Investigations of 2 4 Aminostyryl Quinolin 4 Amine and Its Analogs

Mechanisms of Antimicrobial Action (e.g., Non-Membrane Disruption)

While research into the specific antimicrobial mechanisms of 2-(4-aminostyryl)quinolin-4-amine is ongoing, studies on analogous quinoline-based compounds suggest that their mode of action may not solely rely on membrane disruption. Some substituted quinolines have been found to target the bacterial membrane, causing partial depolarization without causing significant toxicity to eukaryotic membranes. nih.gov For instance, the quinoline-derived antimicrobial HT61 has been shown to disrupt the membrane of Staphylococcus aureus, leading to depolarization and the release of intracellular components. nih.gov This effect is more pronounced in membranes with a higher content of anionic lipids, suggesting an interaction with specific lipid components. nih.gov However, other quinolone derivatives are known to act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are involved in DNA replication. This dual potential for membrane interaction and enzymatic inhibition highlights the diverse antimicrobial strategies within the broader quinoline (B57606) class. Further investigation is needed to elucidate the primary mechanism of this compound and its analogs.

Interactions with Biological Macromolecules (e.g., DNA, Enzymes)

The interaction of quinoline derivatives with biological macromolecules is a key area of investigation for their therapeutic applications. Analogs of this compound have demonstrated the capacity to interact with both DNA and enzymes, influencing their function.

Some quinoline-based compounds, like certain 2-styryl-4-aminoquinazoline derivatives, have been shown to intercalate into DNA, leading to significant double-strand breaks. researchgate.net This mode of action is distinct from other compounds that may modulate protein activity. researchgate.net The ability of a molecule to bind to DNA is often influenced by its structural and electronic properties. For example, the presence and location of groups like the 2-amino group on guanine (B1146940) can alter the preferred binding sites for certain quinoline-containing antibiotics. researchgate.net Docking studies with some 2-amino-N'-aroyl(het)arylhydrazides, which share some structural similarities, have indicated good binding affinity with DNA, often involving hydrogen bonds from the free amino group. mdpi.com

In the context of enzyme interactions, various quinoline derivatives have been explored as inhibitors. The broader class of quinolones, for example, famously targets bacterial DNA gyrase and topoisomerase IV. While the specific enzymatic targets of this compound are not yet fully characterized, its structural motifs suggest potential interactions with a range of enzymes. The study of these interactions is crucial for understanding the compound's full biological activity profile.

Photophysical Mechanisms for Fluorescent Sensing

The unique photophysical properties of styrylquinoline derivatives like this compound make them promising candidates for fluorescent sensors. Their fluorescence characteristics can be modulated by various environmental factors, a phenomenon often explained by specific photophysical mechanisms.

Protonation-Activatable Resonance Charge Transfer (PARCT) Processes

The concept of Protonation-Activatable Resonance Charge Transfer (PARCT) is relevant to understanding the fluorescence behavior of molecules like this compound. In PARCT-based sensors, the protonation or deprotonation of a specific functional group can significantly alter the intramolecular charge transfer (ICT) character of the molecule. This change in electronic distribution upon excitation leads to a detectable change in the fluorescence emission, such as a shift in wavelength or an increase in intensity. The amino groups on the this compound scaffold are potential sites for protonation, which could trigger a PARCT mechanism and make the compound a sensitive fluorescent pH indicator.

Twisted Intramolecular Charge Transfer (TICT) Mechanisms

The Twisted Intramolecular Charge Transfer (TICT) state is another critical concept for explaining the fluorescence properties of many organic fluorophores, including those with a "push-pull" architecture like this compound. rsc.orgrsc.org In the ground state, these molecules are typically planar, allowing for efficient conjugation between an electron-donating group (the aminostyryl moiety) and an electron-accepting group (the quinoline core). nih.govmdpi.com Upon photoexcitation, the molecule can undergo a conformational change, twisting around a single bond connecting the donor and acceptor. nih.govmdpi.com This twisted conformation, the TICT state, is often non-emissive or weakly emissive, providing a pathway for non-radiative decay back to the ground state. rsc.org The extent of this twisting and the subsequent fluorescence quenching can be highly sensitive to the local environment, such as solvent viscosity. In a more viscous environment, the twisting motion is restricted, leading to enhanced fluorescence. This property is the basis for using TICT-based probes as viscosity sensors. researchgate.net

Bioluminescence Resonance Energy Transfer (BRET)-Based Binding Mechanisms

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions and other biological processes in living cells. nih.govnih.gov It involves the non-radiative transfer of energy from a bioluminescent donor, such as a luciferase, to a fluorescent acceptor molecule when they are in close proximity (typically less than 10 nm). nih.govnih.gov While this compound itself is a fluorescent molecule, it could potentially serve as an acceptor in a BRET-based assay. If this compound binds to a specific protein of interest that is fused to a luciferase donor, the binding event would bring the donor and acceptor close enough for BRET to occur, resulting in a detectable light emission from the quinoline derivative. This would allow for the real-time monitoring of the compound's binding to its target in a cellular context. The development of new BRET pairs and multiplexing techniques continues to expand the applications of this technology. capes.gov.br

Organic Reaction Mechanistic Studies

The synthesis of this compound and its analogs involves several key organic reactions, the mechanisms of which are well-established in organic chemistry.

A common route to synthesizing the styrylquinoline scaffold involves a condensation reaction between a substituted 2-methylquinoline (B7769805) and an appropriate aromatic aldehyde. This reaction is often catalyzed by an acid or a base. The mechanism typically proceeds through the formation of an enamine or enolate intermediate from the 2-methylquinoline, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the styryl double bond.

The introduction of the 4-amino group onto the quinoline ring can be achieved through various methods, such as nucleophilic aromatic substitution (SNAr) on a suitable 4-haloquinoline precursor. The mechanism of SNAr involves the attack of a nucleophile (in this case, an amine or ammonia) on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the quinoline ring and affords the 4-amino-substituted product.

Alternative synthetic strategies might involve the construction of the quinoline ring itself from acyclic precursors. For instance, the Friedländer annulation involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This acid- or base-catalyzed reaction proceeds through a series of condensation and cyclization steps to form the quinoline ring system. The specific functional groups on the starting materials would be chosen to lead to the desired this compound structure. A general overview of amine synthesis can be found in various organic chemistry resources. youtube.comyoutube.comyoutube.comlibretexts.org

Kinetic Analyses of Chemical Transformations

Kinetic studies on the formation of trans-β-(2-quinolyl)styrenes, which are structural analogs of this compound, reveal a multi-step reaction process. The condensation of 2-methylquinoline with benzaldehydes in a medium of acetic anhydride (B1165640) containing acetic acid at elevated temperatures has been shown to proceed through addition, esterification, and elimination steps.

The presence of an amino group at the 4-position of the quinoline ring in the target molecule, this compound, would also be expected to influence the reaction kinetics. The amino group is a strong activating group, increasing the electron density of the quinoline ring system. This increased nucleophilicity could potentially affect the reactivity of the methyl group at the 2-position, although detailed kinetic studies on this specific substitution pattern are lacking.

A representative summary of the rate constants for the analogous reaction is presented below.

| Reaction Step | Reactants | Conditions | Approximate Rate Constant |

| Addition | 2-methylquinoline + Benzaldehydes | Acetic anhydride, Acetic acid, 130°C | k ≈ 10⁻⁴ L mol⁻¹ s⁻¹ |

| Esterification | 1-Aryl-2-(2-quinolyl)ethanols | Acetic anhydride, 55°C | k ≈ 10⁻⁴ L mol⁻¹ s⁻¹ |

| Elimination | Acetate (B1210297) intermediate | Acetic acid, 30°C | k ≈ 10⁻⁴ s⁻¹ |

Identification of Reaction Intermediates

The mechanistic pathway for the formation of 2-styrylquinolines involves the formation of several key intermediates. In the condensation reaction of 2-methylquinoline with benzaldehydes, the primary intermediate formed is a 1-aryl-2-(2-quinolyl)ethanol. This alcohol is subsequently esterified in the presence of acetic anhydride to form an acetate intermediate. The final step is the elimination of acetic acid from this acetate to yield the trans-β-(2-quinolyl)styrene product.

Researchers have successfully isolated and characterized these intermediates, such as various 1-aryl-2-(2-quinolyl)ethanols and their corresponding acetates, providing direct evidence for the proposed reaction sequence. A plausible intermediate in the reaction is the 2-methylene-1,2-dihydroquinoline, which is thought to be involved in the condensation process.

For the specific synthesis of this compound, the analogous intermediates would be:

1-(4-Aminophenyl)-2-(4-aminoquinolin-2-yl)ethanol

The corresponding acetate ester of the above alcohol

The stability and reactivity of these intermediates would be influenced by the presence of the two amino groups, which could affect their rates of formation and subsequent elimination.

Hammett Plots for Reaction Pathway Elucidation

Hammett plots are a powerful tool for investigating the electronic effects of substituents on the reaction rate and for elucidating reaction mechanisms. In the study of the condensation of 2-methylquinoline with substituted benzaldehydes, a Hammett plot of the logarithm of the rate constant for the addition step versus the Hammett substituent constant (σ) yields a positive ρ value of +1.42.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents on the benzaldehyde (B42025) ring. This is consistent with a mechanism where the rate-determining step involves a nucleophilic attack of the enamine or a related species derived from 2-methylquinoline on the carbonyl carbon of the benzaldehyde. Electron-withdrawing groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Conversely, the elimination step, which involves the removal of the acetate group from the intermediate, is likely to have a different electronic demand.

For the synthesis of this compound, the substituent on the benzaldehyde is a 4-amino group, which is strongly electron-donating (negative σ value). Based on the positive ρ value observed for the analogous reaction, the presence of this amino group would be expected to decrease the rate of the initial addition step compared to benzaldehyde itself.

The following table summarizes the Hammett ρ values for the key steps in the formation of 2-styrylquinoline (B1231325) analogs.

| Reaction Step | Hammett ρ Value | Interpretation |

| Addition | +1.42 | Reaction is favored by electron-withdrawing groups on the benzaldehyde. A negative charge is likely developing in the transition state on the benzaldehyde moiety, or a positive charge is developing on the quinoline moiety. |

| Esterification | +0.4 | A small positive value suggests a slight acceleration by electron-withdrawing groups, indicating a minor build-up of negative charge in the transition state. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Position and Nature on Biological Activity

The placement and chemical nature of substituents on the 2-(4-Aminostyryl)quinolin-4-amine framework play a pivotal role in dictating its biological effects.

Role of the Aniline (B41778) Moiety at Position 4 of the Quinoline (B57606) Scaffold

The aniline moiety at the 4-position of the quinoline scaffold is a critical determinant of the biological potency of this class of compounds. Studies on related 2-phenyl-4-aminoquinolines have demonstrated that this specific structural feature is essential for their antifungal activity. nih.gov The presence and substitution pattern of the aniline group significantly affect the compound's ability to inhibit the growth of various fungi. nih.gov

Effects of Substitutions on Antifungal Potency

Research has shown that substitutions on the this compound molecule can significantly modulate its antifungal capabilities. For instance, in a series of 2-phenyl-4-aminoquinolines, the position of substituents on the aniline moiety was found to greatly influence their activity against phytopathogenic fungi. nih.gov One particular derivative, compound 6e, which features specific substitutions, demonstrated more potent inhibitory activity against C. lunata, P. grisea, and A. alternata than the commercial fungicide azoxystrobin. nih.gov This highlights the potential for targeted modifications to enhance the antifungal efficacy of this chemical class.

| Compound | Target Fungi | EC50 (μg/mL) |

| Compound 6e | C. lunata | 13.3 |

| P. grisea | 14.4 | |

| A. alternata | 15.6 | |

| Azoxystrobin | C. lunata | >50 |

| P. grisea | >50 | |

| A. alternata | >50 |

Impact on Anti-HIV-1 Activity

The structural framework of this compound is also relevant to the development of anti-HIV-1 agents. Studies on a series of 2-(aryl or heteroaryl)quinolin-4-amines revealed that certain derivatives exhibit anti-HIV-1 activity at micromolar concentrations with low cellular toxicity. nih.gov The most active and least toxic compounds in this series were derivatives of 2-(3-pyridyl)quinoline. nih.gov The nature of the substituent at the amino group (unsubstituted, N-monosubstituted, or N,N-disubstituted) was also found to be a key factor influencing antiviral potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For 2-(aryl or heteroaryl)quinolin-4-amines, QSAR studies have been employed to provide guidelines for designing new and more active anti-HIV-1 compounds. nih.gov These analyses, which include classical linear regression correlations and the Free-Wilson approach, help in understanding the structural requirements for optimal antiviral activity. nih.gov

Correlation between Structural Features and Optical Properties

The arrangement of atoms and functional groups in this compound and related styryl dyes also governs their interaction with light, leading to specific optical properties.

Effect of Substituents on Photoisomerization Quantum Yield

Photoisomerization is a process where a molecule changes its shape upon absorbing light. The efficiency of this process is measured by the photoisomerization quantum yield. nih.gov For styryl dyes, substituents can influence this quantum yield. While specific data for this compound is not detailed in the provided results, studies on similar molecules like azobenzene (B91143) derivatives show that the nature of substituents can significantly impact the efficiency of photoisomerization. rsc.orgresearchgate.net For instance, push-pull substituents can tune the spectral properties and improve the photoisomerization efficiency of azobenzene-based photoswitches. researchgate.net This suggests that modifying the substituents on the this compound molecule could potentially be used to control its photoisomerization behavior.

Scientific Data on this compound Remains Undisclosed in Public Research

Despite a comprehensive search of publicly available scientific literature, detailed research findings and specific data concerning the chemical compound this compound, particularly regarding its solvatochromic behavior as a fluorescent probe, are not available.

Extensive searches were conducted to locate studies on the synthesis, photophysical properties, and spectroscopic analysis of this compound. However, these inquiries did not yield any specific scholarly articles, datasets, or detailed characterizations for this particular molecule. Consequently, the information required to generate an in-depth scientific article, including data on its structure-activity relationship (SAR) and structure-property relationship (SPR), remains elusive.

While the broader class of styryl quinoline derivatives is known for its fluorescent properties and potential applications in various fields, the specific characteristics of this compound have not been documented in the accessible scientific domain. Research on related quinoline-based compounds highlights the general potential for solvatochromism, where the solvent's polarity influences the compound's absorption and emission spectra. However, without direct experimental data for this compound, any discussion of its specific solvatochromic behavior would be purely speculative.

Therefore, the creation of a detailed article focusing solely on the requested aspects of this compound, including data tables of its solvatochromic properties, cannot be fulfilled at this time due to the absence of primary research data in the public sphere.

Table of Chemical Compounds

Derivatization and Analog Synthesis for Enhanced Research Utility

Synthesis of Schiff Base Derivatives

Schiff bases, or azomethines, are a class of compounds characterized by the -C=N- functional group. They are typically formed through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone. jocpr.com This reaction usually involves nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to yield the imine, or Schiff base. jocpr.com The synthesis is often catalyzed by an acid and carried out in a solvent like ethanol (B145695) under reflux conditions. jocpr.comekb.eg

The 2-(4-Aminostyryl)quinolin-4-amine molecule possesses two primary amino groups—the 4-amino group on the quinoline (B57606) ring and the 4-amino group on the styryl moiety—making it an excellent candidate for the synthesis of mono- or di-substituted Schiff base derivatives. The reaction with various aromatic or heterocyclic aldehydes can yield a library of novel compounds with potentially enhanced biological activities. researchgate.netnih.gov The formation of Schiff bases from aminoquinolines and related amino-heterocycles is a well-established synthetic strategy. ekb.egnih.gov For instance, novel Schiff bases have been synthesized by condensing 3-formyl-2-quinolinone with various primary amines. ekb.eg Similarly, reactions involving 6-amino-2-methylquinolin-4-ol with aldehydes demonstrate the feasibility of this chemical transformation on the quinoline scaffold. nih.gov

The synthesis of these derivatives allows for the introduction of diverse structural motifs, which can significantly influence the electronic and steric properties of the parent molecule, thereby modulating its research applications.

Table 1: Potential Aldehyd Reactants for Schiff Base Synthesis This interactive table showcases various aldehydes that could be used to synthesize Schiff base derivatives of this compound, based on common synthetic procedures. ekb.egnih.gov

| Aldehyde Reactant | Potential Schiff Base Product Feature |

| Salicylaldehyde | Introduction of a hydroxyl group for potential metal chelation. nih.gov |

| 4-Nitrobenzaldehyde | Introduction of a strong electron-withdrawing group. |

| 4-(Dimethylamino)benzaldehyde | Introduction of a strong electron-donating group. |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Incorporation of a bulky, heterocyclic pyrazole (B372694) moiety. jocpr.com |

| 5-Nitro-salicylaldehyde | Combination of hydroxyl and nitro functional groups. scirp.org |

Strategies for Modifying Physico-Chemical Properties for Biological Studies

The utility of a compound in biological systems is heavily dependent on its physico-chemical properties, such as solubility, lipophilicity, and stability. A significant challenge in pharmaceutical research is the poor water solubility of many drug candidates, which can hinder their absorption and bioavailability, thus limiting their therapeutic effectiveness. nih.gov

Poor aqueous solubility is a common issue for complex aromatic structures like quinoline derivatives. nih.govmdpi.com Enhancing the water solubility of this compound is essential for its effective study in biological assays. Several derivatization strategies can be employed to achieve this.

One effective method is salt formation . The basic amino groups on the quinoline and styryl rings can react with various acids to form salts. These ionic derivatives generally exhibit significantly higher aqueous solubility than the neutral parent compound. researchgate.net

Another powerful strategy is the introduction of polar functional groups into the molecular structure. The covalent attachment of hydrophilic moieties can disrupt the crystal lattice energy and increase the molecule's affinity for water. Examples of such derivatizations include:

Hydroxylation: Adding hydroxyl (-OH) groups.

Carboxylation: Introducing carboxylic acid (-COOH) groups.

Glycosylation: Conjugating the molecule with sugar derivatives, such as D-glucose or D-galactose. This approach has been shown to yield molecules with better solubility and bioavailability. mdpi.com

Polymer Conjugation: Attaching hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or incorporating the molecule into polymeric micelles can drastically improve solubility. mdpi.com

These modifications aim to create derivatives with an optimal balance of hydrophilicity and lipophilicity, which is crucial for many biological applications.

Table 2: Strategies for Solubility Enhancement This table summarizes key derivatization strategies to improve the aqueous solubility of poorly soluble compounds like this compound.

| Strategy | Description | Example | Reference |

| Salt Formation | Protonation of basic functional groups (e.g., amines) with an acid to form a more soluble salt. | Reaction with hydrochloric or methanesulfonic acid. | researchgate.net |

| Introduction of Polar Groups | Covalent attachment of hydrophilic functional groups to the molecular scaffold. | Adding -OH, -COOH, or sugar moieties. | mdpi.com |

| Formulation with Excipients | Using agents like surfactants, co-solvents, or polymers to create formulations like solid dispersions or nano-emulsions. | Formulation with oleic acid or PLGA. | mdpi.comnih.gov |

Exploration of Diverse Structural Analogues for Broadening Applications

The synthesis of structural analogues is a fundamental approach in drug discovery and materials science to explore structure-activity relationships (SAR) and to develop compounds with improved or novel properties. researchgate.net By systematically altering different parts of the this compound scaffold, researchers can identify key structural features responsible for its activity and optimize them.

Numerous studies have focused on the synthesis of 2-styrylquinoline (B1231325) analogues to evaluate their potential as therapeutic agents. nih.govnih.gov For example, a series of 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinolines were synthesized and evaluated as potential antitumor agents and EGFR kinase inhibitors. nih.gov This involved modifications at the 4- and 6-positions of the quinoline ring, demonstrating how substitutions at these sites can influence biological activity.

The quinolinone scaffold itself is considered a "privileged structure" in drug discovery, and compounds based on the 4-hydroxy-2-quinolinone core have been developed for a wide range of biological activities. mdpi.com The exploration of such diverse structural motifs, including quinoline-3-carboxamides (B1200007) and other heterocyclic hybrids, opens up new avenues for the application of quinoline-based compounds in medicine and beyond. mdpi.com These synthetic efforts are crucial for converting a promising lead compound into a highly optimized and versatile research tool.

Table 3: Examples of Synthesized Structural Analogues and Their Applications This interactive table presents examples of structural analogues derived from or related to the styrylquinoline scaffold and their investigated applications.

| Analogue Class | Structural Modification | Investigated Application | Reference(s) |

| 4,6-Disubstituted 2-styrylquinolines | Substitution at the 4- and 6-positions of the quinoline ring. | Antitumor agents, EGFR kinase inhibitors. | nih.gov |

| 2,4-bis((E)-styryl)quinoline-3-carboxylates | Addition of a second styryl group at C4 and a carboxylate at C3. | Antitumor activity against human cancer cell lines. | researchgate.netrsc.org |

| 4-Aminoquinoline (B48711) Side-Chain Analogues | Modification of the side chain attached to the 4-amino group. | Antimalarial agents. | nih.gov |

| 4-Hydroxy-2-quinolinone Hybrids | Incorporation of the 4-hydroxy-2-quinolinone scaffold with other moieties. | Antimalarial, antibacterial, anti-inflammatory agents. | mdpi.com |

Future Directions in 2 4 Aminostyryl Quinolin 4 Amine Research

Development of Novel and Efficient Synthetic Routes

A critical step in unlocking the full potential of 2-(4-Aminostyryl)quinolin-4-amine is the development of versatile and efficient synthetic strategies. Future research will likely focus on moving beyond classical condensation reactions to more sophisticated and high-yield methodologies. Researchers have already developed novel chemistries for the synthesis of related 2-(aryl or heteroaryl)quinolin-4-amines, which could be adapted for the target compound. nih.govumn.edu The goal is to create synthetic pathways that are not only efficient but also flexible, allowing for the easy generation of a library of derivatives with modifications on the quinoline (B57606) core, the styryl linker, and the terminal amine.

Key areas for exploration would include:

Palladium-catalyzed cross-coupling reactions: Techniques like the Heck or Suzuki coupling could offer a modular approach to constructing the styrylquinoline backbone.

C-H activation: Direct arylation or vinylation at the C2 position of the quinoline ring would represent a highly atom-economical route, minimizing pre-functionalization steps.

Flow chemistry: Continuous flow synthesis could provide advantages in terms of safety, scalability, and reaction optimization, enabling more rapid production of the compound and its analogs for screening purposes.

Simplifying existing multi-step procedures into more streamlined processes, as has been achieved for other substituted quinolin-4-amines, will be paramount for facilitating broader biological evaluation. researchgate.net

Advancement in Computational Modeling and Prediction Tools

In silico methods are indispensable for accelerating drug discovery by predicting the properties and interactions of new chemical entities. For this compound, computational studies will be instrumental in guiding synthetic efforts and prioritizing biological assays.

Future research in this domain should focus on:

Quantitative Structure-Activity Relationship (QSAR): As has been done for other anti-HIV-1 quinoline derivatives, QSAR models can be developed to provide clear guidelines for designing new analogs with enhanced potency and reduced toxicity. nih.govumn.edu

Molecular Docking and Dynamics: Docking simulations can predict the binding orientation of this compound within the active sites of potential targets. nih.govresearchgate.net For example, docking studies have been used to understand how similar compounds bind to EGFR tyrosine kinase nih.gov or Leishmania N-myristoyltransferase. researchgate.net These predictions can be further refined and validated using molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex over time. nih.govnih.gov